
(E)-4-(4-iodoanilino)-3-phenylbut-3-en-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-4-(4-iodoanilino)-3-phenylbut-3-en-2-one is an organic compound that is used in a variety of scientific research applications. It is an important building block for many organic compounds, and its versatile reactivity makes it a valuable reagent for a number of organic syntheses. It is a colorless solid that is soluble in organic solvents, and it has a molecular weight of 341.3 g/mol. This compound has been studied extensively in recent years, and its applications in research are becoming increasingly important.
Wissenschaftliche Forschungsanwendungen
1. Cell Growth Inhibition
(E)-1-phenylbut-1-en-3-ones, a related class of compounds, have been studied for their cytotoxic activity against human leukemia cell lines. Notably, (E)-1-(Pentafluorophenyl)but-1-en-3-one exhibited significant cell growth inhibitory properties, over 30 times more active than its base compound (Ducki et al., 1997).
2. Biotransformation Studies
Pleurotus ostreatus, a type of fungus, has shown enoate reductase activity towards substrates including (E)-4-phenylbut-3-ene-2-one and its derivatives. This activity leads to the production of saturated ketones and alcohols, demonstrating the compound's potential in biotransformation processes (Skrobiszewski et al., 2013).
3. Near-Infrared Imaging
A styryl-containing aza-BODIPY dye was developed using a reaction involving E-4-phenylbut-3-en-2-one. This dye, exhibiting properties suitable for labeling living cells, is useful for imaging assays in the near-infrared region, highlighting the compound's application in biological imaging (Jiang et al., 2014).
4. Antiestrogenic Properties
Research on 1,1,2-Triphenylbut-1-enes, chemically related to (E)-4-(4-iodoanilino)-3-phenylbut-3-en-2-one, revealed potential antiestrogenic properties. These compounds were found to inhibit the growth of hormone-dependent human breast cancer cell lines, indicating their potential use in cancer treatment (Schneider et al., 1985).
Eigenschaften
IUPAC Name |
(E)-4-(4-iodoanilino)-3-phenylbut-3-en-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14INO/c1-12(19)16(13-5-3-2-4-6-13)11-18-15-9-7-14(17)8-10-15/h2-11,18H,1H3/b16-11- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWGNYMLCMBNFCO-WJDWOHSUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(=CNC1=CC=C(C=C1)I)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)/C(=C/NC1=CC=C(C=C1)I)/C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14INO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3E)-4-[(4-iodophenyl)amino]-3-phenylbut-3-en-2-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[4-[[3-(6-ethoxypyridazin-3-yl)phenyl]sulfamoyl]phenyl]acetamide](/img/structure/B2369847.png)
![5-[(Cyclopropylamino)methyl]-2,3-dimethylbenzene-1-sulfonamide hydrochloride](/img/structure/B2369849.png)


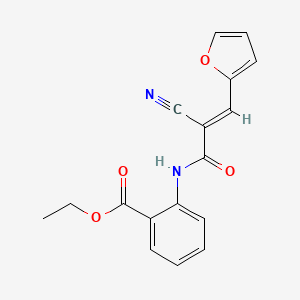
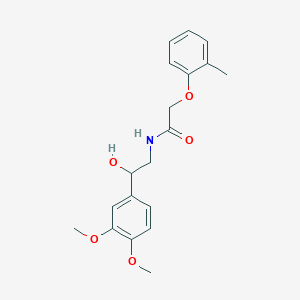
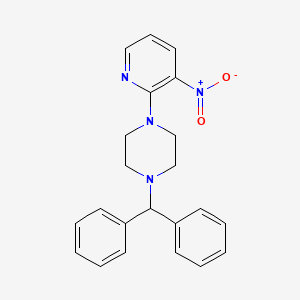
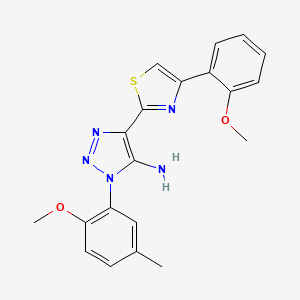
![5-[(4-Bromophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde](/img/structure/B2369860.png)

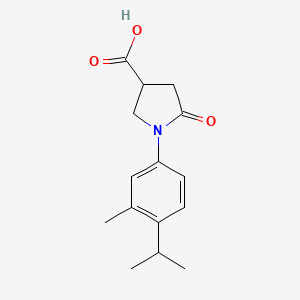
![3-[(4-Oxo-4-thiophen-2-ylbutanoyl)amino]propanoic acid](/img/structure/B2369863.png)
![N-([2,2'-bifuran]-5-ylmethyl)-3,3-dimethylbutanamide](/img/structure/B2369864.png)